molecular formula C21H24ClFN2O3S B4936780 3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide

3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide

Cat. No. B4936780
M. Wt: 438.9 g/mol
InChI Key: ADDDRGGJYFTJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide is a chemical compound that belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). It is commonly referred to as CSPSFP and is used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of SSRIs.

Mechanism of Action

The mechanism of action of CSPSFP involves the selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, CSPSFP increases the levels of serotonin in the synaptic cleft, leading to improved mood and decreased symptoms of depression and anxiety.
Biochemical and Physiological Effects
CSPSFP has several biochemical and physiological effects, including the inhibition of SERT, increased levels of serotonin in the synaptic cleft, and improved mood. It has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of using CSPSFP in lab experiments is its selective inhibition of SERT, which allows for the study of the specific effects of 3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide on serotonin reuptake. However, one limitation is that CSPSFP is a synthetic compound and may not accurately reflect the effects of natural this compound in the body.

Future Directions

For the study of CSPSFP and 3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide include the development of more selective and potent inhibitors of SERT, as well as the investigation of the potential therapeutic applications of this compound in the treatment of other neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of CSPSFP and other this compound on the brain and body.

Synthesis Methods

The synthesis of CSPSFP involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with piperidine, followed by the addition of 4-fluorobenzylamine and subsequent reaction with 3-bromopropionyl chloride. The resulting compound is then purified through recrystallization to obtain the final product.

Scientific Research Applications

CSPSFP has been extensively used in scientific research to study the mechanism of action of 3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide. It has been shown to selectively inhibit the reuptake of serotonin in the brain, leading to increased levels of serotonin in the synaptic cleft and improved mood. CSPSFP has also been used to study the potential therapeutic applications of this compound, including the treatment of depression, anxiety, and other mood disorders.

properties

IUPAC Name

3-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O3S/c22-18-4-8-20(9-5-18)29(27,28)25-13-11-16(12-14-25)3-10-21(26)24-15-17-1-6-19(23)7-2-17/h1-2,4-9,16H,3,10-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDDRGGJYFTJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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